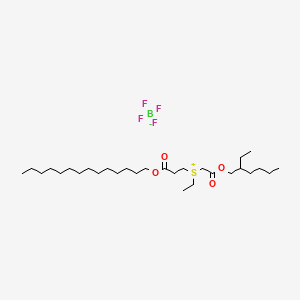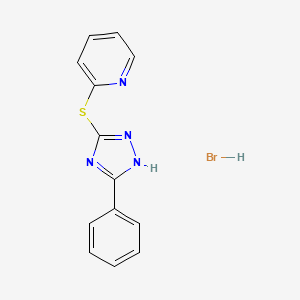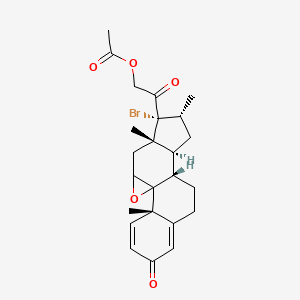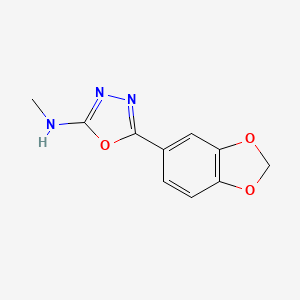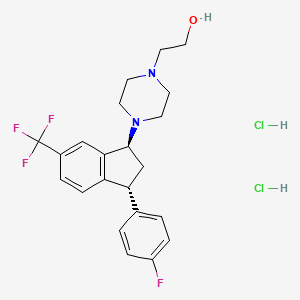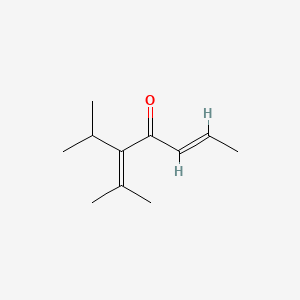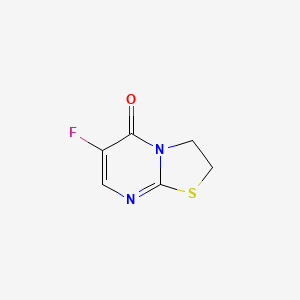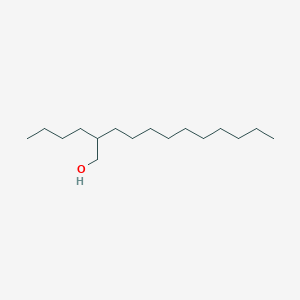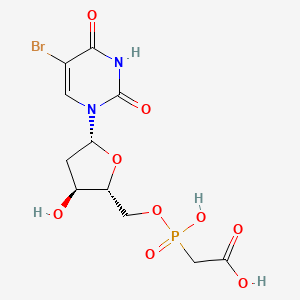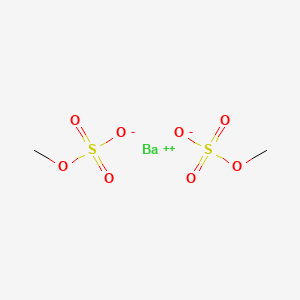
Barium methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium methyl sulfate is an inorganic compound composed of barium, methyl, and sulfate ions It is a white crystalline solid that is insoluble in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium methyl sulfate can be synthesized through the reaction of barium chloride with methyl sulfate in an aqueous solution. The reaction typically proceeds as follows: [ \text{BaCl}_2 + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow \text{Ba}(\text{CH}_3\text{O})_2\text{SO}_2 + 2\text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting barium hydroxide with dimethyl sulfate. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methyl group is oxidized to form barium sulfate and formaldehyde.
Reduction: The compound can be reduced to form barium sulfide and methanol.
Substitution: this compound can participate in substitution reactions where the methyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Barium sulfate and formaldehyde.
Reduction: Barium sulfide and methanol.
Substitution: Barium alkyl sulfate or barium aryl sulfate, depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Barium methyl sulfate is used as a precursor in the synthesis of other barium compounds. It is also used in analytical chemistry for the detection and quantification of sulfate ions.
Biology: In biological research, this compound is used as a contrast agent in imaging studies due to its high atomic number, which enhances the contrast in X-ray imaging.
Medicine: The compound is investigated for its potential use in targeted drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for controlled release formulations.
Industry: this compound is used in the production of pigments and coatings. It is also used as a filler in plastics and rubber to improve their mechanical properties.
Wirkmechanismus
The mechanism of action of barium methyl sulfate involves its interaction with biological molecules and cellular structures. The compound exerts its effects by binding to specific molecular targets, such as proteins and enzymes, thereby altering their function. The pathways involved in its action include the inhibition of enzyme activity and the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Barium sulfate: Similar in structure but lacks the methyl group. Used primarily as a contrast agent in medical imaging.
Barium chloride: Used in the synthesis of other barium compounds and in the purification of brine solutions.
Barium hydroxide: Used in the production of barium salts and as a reagent in organic synthesis.
Uniqueness: Barium methyl sulfate is unique due to its methyl group, which imparts distinct chemical properties and reactivity compared to other barium compounds. This uniqueness makes it valuable in specific applications, such as targeted drug delivery and advanced material synthesis.
Eigenschaften
CAS-Nummer |
513-17-7 |
|---|---|
Molekularformel |
C2H6BaO8S2 |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
barium(2+);methyl sulfate |
InChI |
InChI=1S/2CH4O4S.Ba/c2*1-5-6(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 |
InChI-Schlüssel |
RHZMFDFIRNVBEP-UHFFFAOYSA-L |
Kanonische SMILES |
COS(=O)(=O)[O-].COS(=O)(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


